Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide
Brand Name: Vulcanchem
CAS No.: 91803-31-5
VCID: VC4132227
InChI: InChI=1S/C13H12N4O/c1-10(11-4-2-6-14-8-11)16-17-13(18)12-5-3-7-15-9-12/h2-9H,1H3,(H,17,18)/b16-10-
SMILES: CC(=NNC(=O)C1=CN=CC=C1)C2=CN=CC=C2
Molecular Formula: C13H12N4O
Molecular Weight: 240.26 g/mol

Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide

CAS No.: 91803-31-5

Cat. No.: VC4132227

Molecular Formula: C13H12N4O

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide - 91803-31-5

Specification

CAS No. 91803-31-5
Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
IUPAC Name N-[(Z)-1-pyridin-3-ylethylideneamino]pyridine-3-carboxamide
Standard InChI InChI=1S/C13H12N4O/c1-10(11-4-2-6-14-8-11)16-17-13(18)12-5-3-7-15-9-12/h2-9H,1H3,(H,17,18)/b16-10-
Standard InChI Key FOONZJPAQUHJMG-YBEGLDIGSA-N
Isomeric SMILES C/C(=N/NC(=O)C1=CN=CC=C1)/C2=CN=CC=C2
SMILES CC(=NNC(=O)C1=CN=CC=C1)C2=CN=CC=C2
Canonical SMILES CC(=NNC(=O)C1=CN=CC=C1)C2=CN=CC=C2

Introduction

Structural Characteristics

Molecular Architecture

The compound (CID 5398194) has the molecular formula C₁₃H₁₂N₄O and a molar mass of 240.27 g/mol . Its structure features:

  • A nicotinic acid hydrazide backbone (pyridine-3-carbohydrazide).

  • A (Z)-configured ethylidene bridge linking the hydrazide nitrogen to a 3-pyridyl group .

Key Structural Data:

PropertyValue/DescriptionSource
SMILESC/C(=N/NC(=O)C1=CN=CC=C1)/C2=CN=CC=C2
InChIKeyFOONZJPAQUHJMG-YBEGLDIGSA-N
TautomerismExists in hydrazone-keto equilibrium

Spectral Characterization

  • IR Spectroscopy: Bands at 1662 cm⁻¹ (C=O stretch) and 1597 cm⁻¹ (C=N stretch) confirm hydrazone formation .

  • ¹H NMR: Signals at δ 2.26 ppm (CH₃), δ 10.75 ppm (CONHN), and aromatic protons at δ 6.50–9.02 ppm .

  • Mass Spectrometry: Molecular ion peak at m/z 240.10 .

Synthesis and Modifications

Primary Synthesis Route

The compound is synthesized via condensation reactions:

  • Reactants: Nicotinohydrazide and 3-pyridinecarbaldehyde .

  • Conditions: Reflux in methanol with glacial acetic acid (1 h, 100°C) .

  • Yield: ~76% as yellow crystalline solid .

Optimization Parameters:

ParameterOptimal ValueImpact on Yield
SolventMethanolMaximizes solubility
CatalystGlacial acetic acidAccelerates imine formation
Reaction Time1 hourPrevents decomposition

Derivative Synthesis

Functionalization at the hydrazide nitrogen enables diverse analogs:

  • Schiff Base Formation: Reaction with aryl aldehydes yields derivatives with enhanced bioactivity .

  • Cyclization: Treatment with acetic anhydride forms 1,3,4-oxadiazoline heterocycles .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Melting Point200–202°C
LogP1.53 (predicted)
Water SolubilityModerate (50 mg/mL)
pKa11.43 ± 0.10

Hyperpolarized Relaxation Dynamics

Studies using iridium catalysts revealed:

  • T₁ Relaxation Time: 46.88–59.95 ms (axial vs. equatorial conformers) .

  • Thermal Stability: Decomposition above 250°C .

Biological Activity

Antimicrobial Effects

  • Bacterial Strains: Exhibits MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Mechanism: Disrupts cell membrane integrity via hydrazone-metal chelation .

Enzyme Inhibition

  • Peroxidase Inhibition: Competes with isoniazid for heme binding (Ki = 2.1 µM) .

  • Molecular Docking: Binds to M. tuberculosis enoyl-ACP reductase (ΔG = -9.2 kcal/mol) .

Pharmaceutical Applications

Drug Precursor

  • Hydrazone Libraries: Serves as a scaffold for antidiabetic and anticancer agents .

  • Prodrug Potential: Hydrolyzes in vivo to release nicotinic acid (vitamin B3) .

Diagnostic Probes

  • Hyperpolarized MRI: Long T₁ relaxation enables metabolic imaging in cancer .

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